3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target theNeuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor plays a crucial role in neurotransmission and is involved in various physiological processes.
Pharmacokinetics
The compound has a calculated Log Po/w (iLOGP) of 2.15, indicating a moderate level of lipophilicity, which could influence its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxadiazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(piperidin-4-yl)-1,2,4-oxadiazole
- 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-thiadiazole
- 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-triazole
Uniqueness
3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is unique due to its specific combination of an oxadiazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-11-9(13-12-7)6-8-2-4-10-5-3-8/h8,10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWWSIFIEJXLMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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